"Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-" chemical structure
"Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-" chemical structure
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Material Scientists, and Medical Device Engineers[1]
CAS: 27610-48-6 | Commercial Codes: HP-4032D, HP-4032-SS[1]
Executive Summary
1,6-Naphthalene Diglycidyl Ether (1,6-NDGE) represents a high-performance class of epoxy resins distinguished by its rigid naphthalene core.[1] Unlike flexible aliphatic epoxies or standard Bisphenol-A (DGEBA) resins, the naphthalene backbone confers exceptional thermal stability, low coefficient of thermal expansion (CTE), and superior moisture resistance.[1]
While primarily dominant in semiconductor encapsulation and advanced composites, 1,6-NDGE is gaining traction in biomedical microelectromechanical systems (Bio-MEMS) and lab-on-chip devices.[1] Its chemical inertness and structural rigidity make it a critical candidate for encapsulating sensitive diagnostic electronics where leaching and thermal deformation must be minimized.[1]
Molecular Architecture & Chemical Identity[1][2]
The molecule consists of a central naphthalene aromatic system substituted at the 1 and 6 positions with glycidyloxy groups.[1][2] This specific regiochemistry (1,6-substitution) disrupts the symmetry slightly less than 1,5-isomers but allows for a unique packing structure that balances crystallinity with processability.[1]
Structural Visualization
The following diagram illustrates the core connectivity and functional groups of 1,6-NDGE.
Figure 1: Structural decomposition of 1,6-NDGE highlighting the rigid core and reactive terminal groups.[1][3]
Physicochemical Profile
The naphthalene moiety provides a high degree of planarity and rigidity, leading to performance metrics that exceed standard epoxies.[1]
| Property | Value / Range | Significance |
| Molecular Weight | 272.30 g/mol | Low MW allows for high crosslink density.[1] |
| Epoxy Equivalent Weight (EEW) | 140–150 g/eq | Critical for stoichiometric calculation with hardeners. |
| Physical State | Crystalline Solid / Semi-solid | Often requires melting or solvent for processing.[1] |
| Melting Point | 75°C – 95°C | High crystallinity implies excellent purity and thermal stability. |
| Glass Transition (Tg) | >250°C (Cured) | Exceptional heat resistance for autoclaving or soldering.[1] |
| Dielectric Constant (Dk) | Low | Essential for insulating electronic medical implants.[1] |
Synthesis Protocol (1,6-DHN Glycidylation)
The synthesis involves the O-alkylation of 1,6-dihydroxynaphthalene (1,6-DHN) with epichlorohydrin (ECH).[1] This process must be tightly controlled to prevent oligomerization and ensure complete ring closure.[1]
Synthesis Workflow
Reagents:
-
Precursor: 1,6-Dihydroxynaphthalene (Purified, >99%).[1]
-
Reagent: Epichlorohydrin (Excess, serves as reactant and solvent).[1]
-
Catalyst: Benzyltrimethylammonium chloride (Phase transfer catalyst).[1]
-
Base: Sodium Hydroxide (50% aq. solution).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,6-DHN in excess epichlorohydrin (molar ratio 1:10) under nitrogen atmosphere at 60°C.
-
Coupling: Add phase transfer catalyst. Slowly add NaOH solution dropwise over 3 hours. Crucial: Maintain temperature <65°C to prevent rapid exotherm.[1]
-
Dehydrochlorination: The NaOH facilitates the closure of the chlorohydrin intermediate into the epoxide ring.[1]
-
Purification: Wash organic layer with water to remove NaCl.[1] Distill off excess epichlorohydrin under vacuum.[1]
-
Crystallization: Recrystallize from methyl ethyl ketone (MEK) or toluene to remove oligomers.[1]
Figure 2: Synthetic pathway for the production of 1,6-NDGE from naphthalenediol.
Curing Mechanisms & Network Formation
For application, 1,6-NDGE is cured with hardeners such as anhydrides or aromatic amines.[1] The choice of hardener dictates the final biocompatibility and thermal properties.[1]
-
Aromatic Amines (e.g., DDS): Yields maximum Tg (>250°C) and chemical resistance.[1] Preferred for structural components.[1][2][4][5]
-
Anhydrides (e.g., MTHPA): Lower viscosity processing, suitable for casting and encapsulation.[1]
-
Phenol Novolacs: Increases flame retardancy without halogens.[1][6]
Reaction Kinetics: The naphthalene ring exerts a steric influence, slightly retarding the initial reaction rate compared to DGEBA.[1] This allows for a longer "pot life" (working time) before the resin gels, which is advantageous for filling complex micro-molds in device fabrication.[1]
Applications in Advanced Devices[1][7]
A. Bio-MEMS Encapsulation
In the development of implantable electronics or "Lab-on-Chip" diagnostic tools, standard epoxies often fail due to moisture ingress (swelling) or thermal expansion mismatch with silicon chips.[1]
-
Solution: 1,6-NDGE's hydrophobic naphthalene core reduces water uptake to <0.5%.[1]
-
Benefit: Prevents short circuits and delamination in humid biological environments.[1]
B. High-Fidelity Optical Adhesives
The high refractive index of the naphthalene ring makes 1,6-NDGE ideal for optical pathways in medical imaging sensors.[1]
-
Application: Bonding lenses or sealing fiber optic connectors in endoscopes.[1]
C. Sterilizable Structural Components
Devices requiring autoclaving (121°C steam) demand materials with a Tg well above the sterilization temperature.[1]
-
Performance: With a Tg >200°C, 1,6-NDGE composites do not soften or creep during repeated sterilization cycles.[1]
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Skin Sensitizer (Category 1).[1][7]
-
Handling: Use nitrile gloves and local exhaust ventilation.[1] Avoid dust generation as the crystalline powder can be an inhalation irritant.[1]
-
Storage: Store in a cool, dry place. The epoxide ring is reactive; exposure to moisture can lead to hydrolysis over long periods.[1]
References
-
ChemicalBook. (2025).[1][8] 1,6-BIS(2,3-EPOXYPROPOXY)NAPHTHALENE Properties and Suppliers. Retrieved from [1]
-
DIC Corporation. (2022).[1] High Performance Epoxy Resins: HP-4032 Series Technical Data Sheet. Retrieved from [1]
-
Google Patents. (2017).[1] EP3165549A1: Epoxy resin composition for electronic material.[1] Retrieved from
-
Justia Patents. (2022).[1] Resin composition and semiconductor device applications. Retrieved from [1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 85960 (Related Structure). Retrieved from [1]
Sources
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- 2. patents.justia.com [patents.justia.com]
- 3. echemi.com [echemi.com]
- 4. EP3165549A1 - Epoxy resin composition for electronic material, cured product thereof and electronic member - Google Patents [patents.google.com]
- 5. CN113667270A - resin composition - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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